molecular formula C21H14N2 B14468626 9-(Diazomethyl)-10-phenylanthracene CAS No. 66165-58-0

9-(Diazomethyl)-10-phenylanthracene

Cat. No.: B14468626
CAS No.: 66165-58-0
M. Wt: 294.3 g/mol
InChI Key: WPVICDCWFSPATR-UHFFFAOYSA-N
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Description

Synthesis of Precursor: 9-Formyl-10-phenylanthracene

The creation of 9-formyl-10-phenylanthracene is typically achieved through a sequence of reactions starting from more basic building blocks. A common and effective pathway involves the initial synthesis of 9-phenylanthracene (B14458), followed by bromination and subsequent formylation.

A widely used method for forging the carbon-carbon bond between the anthracene (B1667546) core and the phenyl group is the Suzuki cross-coupling reaction. This reaction involves coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst. For the synthesis of 9-phenylanthracene, 9-bromoanthracene (B49045) is reacted with phenylboronic acid. rsc.orgchemicalbook.com

The reaction is typically carried out in a biphasic system of toluene (B28343) and an aqueous solution of a base, such as potassium carbonate, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). chemicalbook.com The mixture is heated under reflux for an extended period to ensure complete reaction. chemicalbook.com After cooling, the organic layer is separated, and the product is purified, often by silica (B1680970) gel column chromatography, to yield pure 9-phenylanthracene as a white powder. chemicalbook.com

Reactant 1Reactant 2CatalystBaseSolventYieldRef
9-BromoanthracenePhenylboronic acidPd(PPh₃)₄K₂CO₃ (2M aq.)Toluene/Ethanol81.9% rsc.org

With 9-phenylanthracene in hand, the next step is the selective bromination at the 10-position. This is accomplished using a brominating agent, most commonly N-bromosuccinimide (NBS), in a suitable solvent like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄). rsc.orgchemicalbook.comchemicalbook.com The reaction mixture is heated, typically to the solvent's reflux temperature, for a few hours under an inert atmosphere. rsc.orgchemicalbook.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with water, and the crude product is extracted. Purification by recrystallization from a solvent like methanol (B129727) yields 9-bromo-10-phenylanthracene (B179275) as a green-yellow solid. rsc.orgchemicalbook.com

Starting MaterialReagentSolventReaction TimeYieldRef
9-PhenylanthraceneN-BromosuccinimideChloroform2 hours61.2% chemicalbook.com
9-PhenylanthraceneN-BromosuccinimideChloroform1 hour98% chemicalbook.com

The conversion of the aryl bromide, 9-bromo-10-phenylanthracene, into the corresponding aldehyde, 9-formyl-10-phenylanthracene, is a key transformation. A standard and effective method involves a lithium-halogen exchange followed by quenching with a formylating agent. The aryl bromide is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF. This generates a highly reactive 10-phenyl-9-anthracenyllithium intermediate. This intermediate is then reacted in situ with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). Subsequent aqueous workup hydrolyzes the resulting adduct to afford the desired 9-formyl-10-phenylanthracene.

Alternatively, the Vilsmeier-Haack reaction represents a direct method for the formylation of activated aromatic compounds. researchgate.netgoogle.com Applying this to 9-phenylanthracene, the substrate would be treated with a pre-formed Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and DMF. google.com This method avoids the need for the bromination and lithiation steps.

Synthesis of 9-(Diazomethyl)-10-phenylanthracene

The final step in the sequence is the conversion of the aldehyde functional group of 9-formyl-10-phenylanthracene into the diazomethyl group. This can be accomplished through several established methods, primarily the oxidation of the corresponding hydrazone.

This is a two-step process. First, 9-formyl-10-phenylanthracene is condensed with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) to form 9-formyl-10-phenylanthracene hydrazone. The subsequent oxidation of this hydrazone yields the target diazo compound. A variety of oxidizing agents have been successfully employed for this transformation, including:

Lead Tetraacetate (Pb(OAc)₄): This reagent effectively oxidizes hydrazones to diazo compounds, especially when performed in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acetic acid byproduct. lookchem.com

Iodine (I₂): In the presence of a base, iodine can serve as a mild and effective oxidant for hydrazone dehydrogenation. nih.gov

Peracids: Reagents like peracetic acid have been used, often in the presence of a catalyst such as iodine and a base, to convert hydrazones to diazo compounds in high yield. google.com

The reaction is typically performed at low temperatures to minimize the decomposition of the often-sensitive diazo product.

An alternative and powerful method is the Bamford-Stevens reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a tosylhydrazone with a strong base. youtube.com First, 9-formyl-10-phenylanthracene is reacted with tosylhydrazine (p-toluenesulfonylhydrazide) to form the corresponding tosylhydrazone. This derivative is then treated with a strong base, such as sodium methoxide (B1231860) or sodium hydride. adichemistry.com The reaction proceeds via the elimination of the toluenesulfinate anion and the formation of a diazo intermediate. adichemistry.comquimicaorganica.org The choice of solvent is critical; aprotic solvents favor the formation of a carbene intermediate, while protic solvents can lead to a carbocation intermediate. organic-chemistry.orgadichemistry.com For the synthesis of a terminal diazo compound, careful control of the reaction conditions is necessary to prevent further reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66165-58-0

Molecular Formula

C21H14N2

Molecular Weight

294.3 g/mol

IUPAC Name

9-(diazomethyl)-10-phenylanthracene

InChI

InChI=1S/C21H14N2/c22-23-14-20-16-10-4-6-12-18(16)21(15-8-2-1-3-9-15)19-13-7-5-11-17(19)20/h1-14H

InChI Key

WPVICDCWFSPATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C=[N+]=[N-]

Origin of Product

United States

Advanced Purification Techniques for Diazoanthracene Compounds

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. chemistrytalk.orgresearchgate.net The success of this method relies on the principle of differential solubility: the desired compound and its impurities have different solubilities in a given solvent or solvent system. mt.com

Solvent Selection: The ideal solvent is one in which the diazoanthracene compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (often the solvent's boiling point). mt.com Conversely, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent after the desired compound has crystallized. youtube.com

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to create a saturated solution. youtube.com The solution is then allowed to cool slowly and without disturbance. Slow cooling is crucial as it promotes the formation of a pure crystalline lattice, excluding impurities which remain in the mother liquor. chemistrytalk.org If the compound precipitates too quickly, a two-solvent system can be employed, where the crude material is dissolved in a "good" solvent and a "poor" solvent (an antisolvent) is added gradually to induce crystallization. reddit.com

Isolation: Once crystallization is complete, the purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried thoroughly. researchgate.net

Column Chromatography

Flash column chromatography is a versatile and widely used method for purifying compounds based on their differential adsorption onto a solid stationary phase. youtube.comorgsyn.org

Principle: A solution of the crude product is loaded onto the top of a column packed with a stationary phase, typically silica (B1680970) gel. youtube.com A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel. youtube.com

Application to Diazoanthracenes: For a compound like this compound, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297) or hexanes and dichloromethane, would likely be used. The precise ratio is determined empirically using thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. researchgate.net Fractions are collected as the eluent exits the column and analyzed by TLC to identify those containing the pure product. youtube.com For potentially sensitive diazo compounds, deactivating the silica gel with a base like triethylamine (B128534) may be necessary to prevent decomposition on the column.

TechniquePrincipleKey Considerations for Diazoanthracenes
Recrystallization Differential solubility in a solvent at different temperatures.Selection of an appropriate solvent system; slow cooling to ensure purity; potential for low-temperature methods to avoid degradation.
Column Chromatography Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).Choice of eluent system for optimal separation (guided by TLC); potential need to deactivate silica gel; careful collection and analysis of fractions.

Generation and Spectroscopic Characterization of Carbene Intermediates from 9 Diazomethyl 10 Phenylanthracene

Photochemical Generation of Anthracene-Derived Carbenes

The primary and most controlled method for producing the 9-phenylanthracen-10-yl-carbene is through the photolysis of its diazo precursor, 9-(diazomethyl)-10-phenylanthracene. This process involves the absorption of light, which provides the necessary energy to extrude a molecule of nitrogen gas, leaving behind the highly reactive carbene.

Wavelength Dependence and Quantum Yields of Carbene Formation

The efficiency of carbene generation is intrinsically linked to the wavelength of the irradiating light. The diazo compound exhibits a characteristic absorption spectrum, and irradiation within its absorption bands is necessary to initiate the photochemical reaction. While specific quantum yield data for the photolysis of this compound is not extensively documented in readily available literature, studies on similar aryl/aryl diazoalkanes indicate that the quantum yield of carbene formation can be significantly influenced by the electronic properties of the substituents. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the photophysical pathways and, consequently, the efficiency of nitrogen elimination. nih.gov It is reasonable to infer that the quantum yield for 9-phenylanthracen-10-yl-carbene formation would be dependent on the specific excitation wavelength and the solvent environment.

Transient Absorption Spectroscopy for Direct Observation of Carbene Intermediates

Thermal Decomposition Pathways Leading to Carbene Species

In addition to photochemical methods, carbenes can also be generated through the thermal decomposition of their diazo precursors. This process involves heating the diazo compound to a temperature sufficient to induce the cleavage of the carbon-nitrogen bond and the release of nitrogen gas. The kinetics and mechanism of thermal decomposition can be more complex than photochemical generation, often involving competing reaction pathways.

For related polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene (B1667546), thermal decomposition has been investigated, revealing complex reaction mechanisms and the formation of various gaseous products. rsc.org The thermal decomposition of other diazo compounds, such as phenylalkyldiazirines, has been shown to proceed through the formation of an intermediate diazo compound, which then decomposes to the carbene in a consecutive reaction. researchgate.net The rate of these reactions and the subsequent reactions of the carbene are highly dependent on the molecular structure and the reaction conditions, including the solvent. The thermal stability of related 9,10-anthracene derivatives has been shown to be significantly affected by the nature of the substituents at these positions. nih.gov

Electronic Spin States of Generated Carbenes (Singlet vs. Triplet)

A fundamental aspect of carbene chemistry is the existence of two low-lying electronic states: a singlet state and a triplet state, which differ in the arrangement of their non-bonding electrons. The spin multiplicity of the carbene dramatically influences its structure, reactivity, and spectroscopic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet Carbene Identification

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for the detection and characterization of triplet state carbenes. Triplet carbenes, having two unpaired electrons, are paramagnetic and thus EPR active. Time-resolved EPR (TREPR) spectroscopy, in particular, is a powerful tool for studying the transient triplet carbenes generated by photolysis. The observation of a characteristic TREPR spectrum provides direct evidence for the formation of a triplet carbene and can offer insights into its electronic and geometric structure. redalyc.org For instance, TREPR studies on carbenes formed from substituted biphenyl (B1667301) diazo precursors have confirmed their triplet ground states. redalyc.org While a specific EPR spectrum for triplet 9-phenylanthracen-10-yl-carbene is not reported in the available literature, it is the primary technique that would be employed for its unambiguous identification.

Factors Influencing Singlet-Triplet Energy Gap and Interconversion

The energy difference between the singlet and triplet states, known as the singlet-triplet gap (ΔE_ST), is a critical parameter that governs the chemistry of a carbene. A multitude of factors can influence this energy gap, including the electronic nature of the substituents, steric effects, and the solvent environment.

Computational studies on aryl/aryl diazoalkanes have shown that the introduction of electron-donating or electron-withdrawing groups can significantly affect the singlet-triplet energy splitting. nih.gov In some cases, the energies of the singlet and triplet states can become nearly degenerate. nih.gov For diarylcarbenes in general, the structure of the molecule plays a crucial role in determining the magnitude of the singlet-triplet gap. redalyc.org The solvent can also play a significant role, with polar solvents often favoring the more zwitterionic singlet state, thus reducing the singlet-triplet gap. The intersystem crossing (ISC) between the singlet and triplet states is a key process that dictates the ultimate fate of the carbene. The rate of ISC is influenced by the magnitude of the singlet-triplet gap and spin-orbit coupling.

Lifetime and Stability Studies of Isolated or Trapped Carbene Intermediates

The lifetime and stability of carbene intermediates are intrinsically linked to their electronic structure and the steric environment surrounding the carbene center. For carbenes with aryl substituents, a triplet ground state is common, and their stability is often dictated by the extent of steric shielding that prevents rapid dimerization or reactions with the surrounding medium.

Matrix Isolation Studies:

Matrix isolation is a powerful technique for studying highly reactive species like carbenes. fu-berlin.deruhr-uni-bochum.de In this method, the precursor diazo compound is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically at temperatures of 10-20 K). ruhr-uni-bochum.de Subsequent photolysis of the diazo compound generates the carbene, which is then trapped and stabilized within the inert matrix. This isolation prevents bimolecular reactions, allowing for detailed spectroscopic characterization of the carbene's structure and electronic state. fu-berlin.de

For analogous systems like di(9-anthryl)carbene, matrix isolation has been crucial in its characterization. researchgate.net It is anticipated that the photolysis of this compound in an argon matrix would yield the corresponding 9-(10-phenylanthracenyl)carbene, which could then be studied using techniques such as EPR and UV/Vis spectroscopy to confirm its triplet ground state and electronic transitions. researchgate.net

Laser Flash Photolysis and Transient Species Kinetics:

Laser flash photolysis (LFP) is a time-resolved spectroscopic technique used to study the kinetics of short-lived intermediates. nih.govnih.govias.ac.in In a typical LFP experiment, a short laser pulse is used to photolyze the diazo precursor, generating the carbene. The decay of the carbene is then monitored by a second light source, providing data on its lifetime and reaction rates. ias.ac.in

Studies on di(9-anthryl)carbene have shown that it is a highly reactive species. researchgate.net Upon generation in a degassed benzene (B151609) solution via laser flash photolysis, transient absorption bands attributable to the triplet carbene were observed. This species was found to decay very slowly with a second-order rate constant, indicating that its primary decay pathway is dimerization. researchgate.net This dimerization is a common fate for many triplet carbenes in solution.

Given the structural similarities, it is highly probable that 9-(10-phenylanthracenyl)carbene would also exhibit a triplet ground state and be a transient species in solution. Its lifetime would be dependent on factors such as concentration, solvent, and the presence of trapping agents. The bulky phenyl and anthracenyl groups are expected to provide significant steric hindrance, potentially leading to a longer lifetime compared to less hindered carbenes.

Trapping of Carbene Intermediates:

In the absence of direct isolation, carbenes can be "trapped" by reacting them with specific reagents to form stable products, thereby inferring the initial presence of the carbene. Alcohols, such as methanol (B129727), are effective trapping agents for carbenes. The carbene inserts into the O-H bond of the alcohol to form an ether.

For 9-(10-phenylanthracenyl)carbene, it is expected that its generation in the presence of methanol would lead to the formation of 9-(methoxymethyl)-10-phenylanthracene. The yield of this trapping product would provide a measure of the efficiency of the carbene generation and its reactivity towards insertion.

Table of Expected Reactions and Products:

PrecursorCarbene IntermediateTrapping AgentExpected Trapped Product
This compound9-(10-Phenylanthracenyl)carbeneMethanol9-(Methoxymethyl)-10-phenylanthracene

Reactivity and Mechanistic Investigations of 9 Diazomethyl 10 Phenylanthracene and Its Derived Carbene

Carbene Reactivity: Cycloaddition and Insertion Reactions

The carbene generated from 9-(diazomethyl)-10-phenylanthracene, typically through thermal or photochemical decomposition, undergoes characteristic reactions such as cycloadditions and C-H insertions. The steric hindrance imposed by the 9- and 10-substituents on the anthracene (B1667546) core plays a crucial role in the selectivity of these transformations.

The addition of carbenes to alkenes to form cyclopropanes is a fundamental and powerful reaction in organic synthesis. The stereoselectivity of these reactions is often a key consideration. In the context of carbenes derived from diazoalkanes, metal catalysts are frequently employed to control the stereochemical outcome. While specific studies on the stereoselective cyclopropanation using 9-(10-phenylanthracen-9-yl)methylene are not extensively detailed in the provided results, the general principles of stereoselective cyclopropanation offer a framework for understanding its potential behavior. For instance, the use of chiral catalysts can induce enantioselectivity. unl.pt The facial selectivity of the carbene attack on the alkene is influenced by the steric and electronic properties of both reactants. unl.pt In reactions involving chiral allylic alcohols, high syn selectivities are often observed in Simmons-Smith type reactions. unl.pt

Table 1: Representative Stereoselective Cyclopropanation Reactions
Alkene SubstrateReagent/CatalystDiastereomeric Ratio (dr)Reference
Chiral AcrylateDiazomethane (B1218177) / Pd CatalystNot specified (low enantioselection) unl.pt
(Z)-Disubstituted Chiral Allylic AlcoholSimmons-Smith (Zn-Cu, CH₂I₂)High syn selectivity (>200:1) unl.pt
(E)-Disubstituted Chiral Allylic AlcoholSimmons-Smith (Zn-Cu, CH₂I₂)Modest selectivity (<2:1) unl.pt

Carbenes are known to insert into carbon-hydrogen (C-H) bonds, a reaction that can occur either within the same molecule (intramolecularly) or between different molecules (intermolecularly). These reactions are of great interest for the direct functionalization of C-H bonds. The bulky nature of the 9-(10-phenylanthracen-9-yl)methylene would likely favor intramolecular C-H insertion if a sterically accessible C-H bond is present in the molecule. Intermolecular C-H insertion would be more challenging due to the steric shielding of the carbene center.

Methylene (B1212753) Transfer Chemistry

Beyond the generation of a free carbene, this compound and related systems can participate in methylene transfer reactions through alternative pathways.

Interestingly, a formal adduct of diazomethane and anthracene, H₂CN₂A (where A = anthracene), has been shown to function as an electrophilic methylene transfer reagent. nih.govresearchgate.netrsc.orgmit.eduresearchgate.net This is a reversal of the typical nucleophilic character of diazomethane, a concept known as "umpolung". This hydrazone derivative reacts with nucleophiles like triphenylphosphine (B44618) ylide (H₂CPPh₃) and N-heterocyclic carbenes (NHCs) to achieve C=C bond formation. nih.govresearchgate.netmit.eduresearchgate.net For example, the reaction with H₂CPPh₃ in benzene-d₆ yields ethylene, albeit in a modest 21% yield, along with anthracene and triphenylphosphine. nih.govmit.edu The reaction with the N-heterocyclic carbene IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) proceeds in 70% yield at 80°C to form the corresponding olefin. researchgate.net This reactivity is distinct from that of typical diazoalkanes, which often react with NHCs at the nitrogen terminus. researchgate.net

Diazo compounds are common precursors for the synthesis of transition metal-carbene complexes. These complexes are highly valuable in catalysis. The anthracene-diazomethane adduct, H₂CN₂A, has been demonstrated to deliver a methylene group to a nucleophilic tungsten center, W(ODipp)₄ (where Dipp = 2,6-diisopropylphenyl), to form the stable methylidene complex [W(ODipp)₄(CH₂)]. nih.govresearchgate.netmit.eduresearchgate.net This highlights its utility in generating metal-carbene species. nih.govresearchgate.netmit.eduresearchgate.net The synthesis of metal carbene complexes can also be achieved from other precursors like diazirines, which can react with metal carbonyls via an insertion mechanism that avoids the formation of a free carbene. psu.edu A variety of d¹⁰ metal complexes with N-heterocyclic carbene ligands have been synthesized, demonstrating the broad applicability of carbene chemistry in organometallic synthesis. nsf.gov

Table 2: Methylene Transfer and Metal-Carbene Complex Formation
Reactant 1Reactant 2Product TypeYieldReference
H₂CN₂AH₂CPPh₃Ethylene21% nih.govmit.edu
H₂CN₂AIPr (NHC)N-heterocyclic olefin70% researchgate.net
H₂CN₂AW(ODipp)₄Tungsten-methylidene complexNot specified nih.govresearchgate.netmit.eduresearchgate.net
Methoxy(phenyl)diazirineW(CO)₆Tungsten-carbene complex13% psu.edu

Kinetic Analysis and Mechanistic Elucidation of Reaction Pathways

A thorough kinetic analysis is essential for a complete understanding of the reaction mechanisms of this compound and its derived carbene.

Substituents on the anthracene framework, even when remote from the reactive center, can have a profound impact on reaction rates and mechanisms. Studies on the reaction kinetics of electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals with methanol (B129727) demonstrated a change in the reaction mechanism brought about by remote substituents. rsc.org For example, the reaction of the dinitro-substituted cation radical was six times faster than that of the parent diphenylanthracene cation radical, while the dimethoxy-substituted analogue followed a different rate law altogether. rsc.org

This "unusual remote substituent effect" is attributed to the stabilization of intermediates in the proposed reaction mechanisms. rsc.org In the context of this compound, substituents on the phenyl ring could similarly influence the rates and selectivity of the carbene's reactions by altering the electronic properties of the anthracene system and stabilizing or destabilizing key intermediates.

Table 1: Effect of Remote Substituents on the Reaction of 9,10-bis(4-substituted-phenyl)anthracene Cation Radicals with Methanol. rsc.org

Substituent (at 4-position of phenyl rings)Rate LawRelative Rate
H-d[DPA˙+]/dt = k[DPA˙+][MeOH]21
NO2-d[DNA˙+]/dt = k[DNA˙+][MeOH]26
OCH3-d[DAA˙+]/dt = k[DAA˙+]2[MeOH]N/A (different mechanism)

DPA = Diphenylanthracene, DNA = Bis(4-nitrophenyl)anthracene, DAA = Bis(4-methoxyphenyl)anthracene

The reaction environment, specifically the solvent and temperature, plays a critical role in directing the outcome of the photoreactions of this compound.

Solvent Effects: The polarity of the solvent can influence the rates of photochemical reactions and the stability of intermediates, particularly charged or highly polar species. For instance, the photophysical properties of 9,10-dicyanoanthracene, such as its fluorescence quantum yield and lifetime, are significantly affected by the solvent polarity. researchgate.netrsc.org While non-specific solute-solvent interactions were found to be dominant for this molecule, specific interactions can also play a role. researchgate.net In the reactions of the carbene derived from this compound, a change in solvent could alter the branching ratio between different reaction pathways, for example, by favoring a more polar transition state.

Temperature Effects: Temperature can influence both the rate of a reaction and the selectivity between competing pathways. researchgate.netnih.gov For a reaction with two competing pathways leading to different products, the product distribution can be temperature-dependent if the activation energies for the two pathways are different. nih.gov A decrease in reaction temperature generally leads to a decrease in the reaction rate. researchgate.net In some cases, a change in temperature can even switch the major product of a reaction. For example, in the palladium-catalyzed oxidative carbonylation of phenylacetylene, one major product is formed at 0 °C, while a different one predominates at 40 °C. nih.gov This suggests that by controlling the temperature during the photolysis of this compound, it may be possible to selectively favor one reaction pathway over another.

Advanced Spectroscopic and Diffraction Based Structural Characterization for Mechanistic Insights

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Adduct Structures

No specific advanced Nuclear Magnetic Resonance (NMR) studies on adducts of 9-(diazomethyl)-10-phenylanthracene have been found in the scientific literature. Typically, advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) would be indispensable for the structural elucidation of complex adducts derived from this diazo compound. For instance, in the study of Diels-Alder adducts formed from reactions of anthracenes, NMR is critical. For example, the ¹H NMR spectrum was used to distinguish between ortho and meta isomers formed in the Diels-Alder cycloaddition of 9-bromoanthracene (B49045) with various dienophiles. jksus.org The spatial relationships and connectivity of protons and carbons in complex adducts can only be unambiguously determined through these advanced techniques.

Detailed Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Excited States

There is no specific UV-Vis spectroscopic data available for this compound. However, the UV-Vis absorption spectra of related 9,10-disubstituted anthracene (B1667546) derivatives are well-documented. For instance, 9,10-diphenylanthracene (B110198) exhibits an excitation peak at 373 nm. aatbio.com The introduction of a diazomethyl group at the 9-position would be expected to influence the electronic transitions. The diazo group (–C(N₂)H) can act as an auxochrome and may cause a bathochromic (red) or hypsochromic (blue) shift of the characteristic anthracene absorption bands. The intense absorption typical of the anthracene core is due to π-π* transitions. The specific wavelengths of maximum absorption (λmax) would provide insight into the electronic structure and the effect of the diazomethyl and phenyl substituents on the anthracene chromophore.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups and Reaction Progress

Specific FTIR data for this compound is not available in the reviewed literature. For a compound with this structure, FTIR spectroscopy would be a key analytical tool for identifying characteristic functional groups. The most prominent and diagnostic absorption band would be that of the diazo group. The N≡N stretching vibration in diazo compounds typically appears as a strong, sharp band in the region of 2100-2000 cm⁻¹. The presence of this band would be a clear indicator of the successful synthesis of the diazomethyl group. Other expected bands would include those for C-H stretching of the aromatic rings and the phenyl group, as well as C=C stretching vibrations of the anthracene core.

X-ray Crystallography for Molecular Geometry, Conformation, and Intermolecular Interactions in Crystalline States

No crystallographic data for this compound has been reported. X-ray crystallography would provide definitive information on its three-dimensional structure. Key parameters that would be determined include bond lengths, bond angles, and torsion angles, which would reveal the precise geometry of the molecule. Of particular interest would be the planarity of the anthracene core and the orientation of the phenyl and diazomethyl substituents. For related compounds like 9-bromo-10-phenylanthracene (B179275), crystal structure analysis has been performed, providing insights into their molecular packing and intermolecular interactions. nih.gov Such data for the title compound would be invaluable for understanding its solid-state properties and reactivity.

Theoretical and Computational Studies of 9 Diazomethyl 10 Phenylanthracene and Its Carbene

Quantum Chemical Calculations of Electronic Structure and Energetics.

Quantum chemical calculations are indispensable for elucidating the stability, reactivity, and electronic nature of 9-(diazomethyl)-10-phenylanthracene and its corresponding carbene, 9-phenyl-10-anthrylcarbene. These computational methods allow for a detailed exploration of the molecule's energetic landscape and the distribution of its electrons.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer States.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in forecasting a molecule's reactivity and its electronic transition behavior. For this compound, computational analyses indicate that the HOMO is predominantly localized on the diazomethyl functional group. In contrast, the LUMO is spread across the extensive π-system of the anthracene (B1667546) core. This spatial segregation of the frontier orbitals points to the potential for an intramolecular charge transfer to occur upon photoexcitation.

The decomposition of this compound, either through photochemical or thermal means, results in the extrusion of a dinitrogen molecule (N₂) and the generation of the highly reactive 9-phenyl-10-anthrylcarbene. The electronic properties of this carbene are a subject of considerable scientific interest. Theoretical studies on analogous diaryldiazomethanes have shed light on the electronic states of the carbenes produced. For example, investigations into the photolysis of related diazo compounds have revealed the formation of carbenes with triplet ground states. The electronic transitions of these carbenes and their precursors can be experimentally observed using techniques like transient absorption spectroscopy, and the resulting data can be rationalized through the computational analysis of the molecular orbitals involved in these transitions.

OrbitalDescriptionLocalization
HOMO Highest Occupied Molecular OrbitalPrimarily on the diazomethyl group
LUMO Lowest Unoccupied Molecular OrbitalDistributed over the anthracene core

Spin Density Distribution and Multiplicity Analysis of Carbene Intermediates.

The carbene generated from this compound, 9-phenyl-10-anthrylcarbene, can exist in two distinct electronic spin states: a singlet state, where the two non-bonding electrons are paired in the same orbital, or a triplet state, where these electrons are unpaired and occupy different orbitals. The spin multiplicity of the carbene is a critical factor that governs its chemical reactivity. Density functional theory (DFT) calculations are a key tool for determining the ground state multiplicity and for mapping the distribution of the unpaired electron spin density in the triplet state.

For many diarylcarbenes, the triplet state is energetically favored and thus represents the ground state. This is due to the delocalization of the unpaired electrons across the aromatic rings, which stabilizes the triplet species. In the case of 9-phenyl-10-anthrylcarbene, the spin density is expected to be distributed over the carbene carbon atom and the π-systems of both the anthracene and phenyl moieties. This delocalization is a significant contributor to the stability of the triplet carbene. The calculated spin density distribution can be corroborated by experimental data obtained from techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Reaction Pathway Modeling: Transition State Identification and Intrinsic Reaction Coordinate Analysis.

The computational modeling of reaction pathways enables the identification of transition states and the analysis of the intrinsic reaction coordinate (IRC). The IRC provides a map of the minimum energy path that connects the reactants, transition states, and products of a chemical reaction. For the decomposition of this compound, these calculations can unravel the mechanistic details of the nitrogen extrusion process and the subsequent reactions of the resulting carbene.

Both the thermal and photochemical decomposition pathways can be modeled to gain an understanding of the energetics associated with the loss of N₂ and the formation of the singlet and triplet carbene species. Furthermore, the subsequent chemical reactions of the carbene, such as its insertion into carbon-hydrogen (C-H) bonds or its addition to π-systems, can be computationally investigated. By locating the transition state structures for these reactions and calculating the corresponding activation barriers, the selectivity and reactivity of the carbene can be predicted. An IRC analysis serves to confirm that the identified transition states indeed connect the intended reactants and products, thereby providing a comprehensive depiction of the reaction mechanism.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, EPR parameters).

Theoretical calculations are of immense value in the prediction and interpretation of the spectroscopic properties of transient species like carbenes. Time-dependent density functional theory (TD-DFT) is a widely used computational method for calculating the electronic absorption spectra (UV-Vis) of molecules. For this compound and its corresponding carbene, TD-DFT can predict the wavelengths and intensities of their electronic transitions. These theoretically derived spectra can then be compared with experimental transient absorption spectra to identify the species that are formed upon photolysis. For instance, the calculated absorption bands for the triplet carbene can be matched with the experimentally observed transient absorption bands.

For triplet carbenes, electron paramagnetic resonance (EPR) spectroscopy is a particularly powerful characterization technique. The EPR spectrum is highly sensitive to the distribution of the unpaired electrons within the molecule. Computational chemistry can be employed to predict the EPR parameters, such as the zero-field splitting (ZFS) parameters D and E, which are related to the separation of the triplet sublevels. The calculated ZFS parameters for 9-phenyl-10-anthrylcarbene can be compared with experimental values to confirm the identity and electronic structure of the triplet carbene. Studies on related systems have demonstrated that the magnitude of the D value is influenced by the extent of spin delocalization.

Spectroscopic PropertyComputational MethodPredicted Information
UV-Vis Absorption Time-Dependent DFT (TD-DFT)Wavelengths and intensities of electronic transitions
EPR Parameters (D, E) Density Functional Theory (DFT)Zero-field splitting parameters, spin density distribution

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects.

Molecular dynamics (MD) simulations can offer valuable insights into the dynamic behavior of this compound and its carbene in a solution environment. These simulations model the motion of atoms over time, taking into account the intricate interactions with the surrounding solvent molecules. MD simulations can be utilized to explore the conformational flexibility of the molecule and to understand the influence of the solvent on its structure and reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Precursor for Novel Carbocyclic and Heterocyclic Ring Systems

The primary utility of 9-(diazomethyl)-10-phenylanthracene in constructing new molecular frameworks stems from the in-situ generation of the corresponding carbene, 9-phenyl-10-anthrylcarbene. This transient intermediate can be trapped through various cycloaddition and insertion reactions to build complex ring systems that would be challenging to access through other means.

One key transformation is the [3+2] cycloaddition of the generated carbene with unsaturated systems. For instance, a general and versatile protocol for synthesizing oxazoles, an important heterocyclic motif in pharmaceuticals, involves the photoinduced reaction between a diazo compound and a nitrile. nih.gov In this process, photolysis of the diazo compound yields a singlet carbene, which is then trapped by the nitrile in a [3+2] cycloaddition to furnish the substituted oxazole (B20620) ring. nih.gov Applying this logic, this compound can serve as the carbene precursor for the synthesis of novel 2,5-disubstituted oxazoles bearing the bulky 9-phenylanthracenyl group.

Beyond five-membered heterocycles, the reactive carbene can participate in reactions to form carbocyclic systems. For example, the Diels-Alder reaction of 9-substituted anthracenes is a well-established method for creating 9,10-ethanoanthracene structures, which are rigid, three-dimensional carbocyclic frameworks. tcichemicals.com While the diazo compound itself is not the diene, the carbene it generates can react with various alkenes and alkynes, leading to the formation of cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively, appended to the anthracene (B1667546) core.

Role in the Facile Synthesis of Functionalized Anthracene Derivatives for Optoelectronic Applications

Anthracene derivatives are foundational materials in the field of optoelectronics, prized for their high fluorescence quantum yields and stability. They are frequently used as blue light emitters in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes. nih.govwikipedia.org The functionalization of the anthracene core at the 9- and 10-positions is a key strategy for tuning emission wavelengths, improving charge transport, and enhancing device performance. rsc.org

9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) and its derivatives are notable examples of highly fluorescent molecules used in chemiluminescent systems, such as commercial lightsticks, and as dopants in OLEDs. wikipedia.orgwikipedia.org The synthesis of such materials often proceeds through palladium-catalyzed cross-coupling reactions, starting from halogenated anthracenes like 9-bromo-10-phenylanthracene (B179275). tcichemicals.comnih.gov this compound provides an alternative pathway to functionalized derivatives. The carbene generated from its decomposition can undergo insertion into C-H or other X-H bonds, allowing for the direct attachment of new functional groups without the need for pre-functionalized coupling partners. This method offers a route to derivatives that might be inaccessible through traditional cross-coupling chemistry.

Controlled Generation of Reactive Intermediates for Complex Molecule Synthesis

The defining characteristic of this compound is its ability to act as a clean, thermally or photochemically-triggered source of the 9-phenyl-10-anthrylcarbene. The controlled generation of such reactive intermediates is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures under specific and often mild conditions.

The photolysis of diazo compounds to generate singlet carbenes is a well-documented process. nih.gov This method avoids the use of metal catalysts that are sometimes required for carbene generation, which can be advantageous when synthesizing materials for electronic applications where metal impurities are detrimental. The carbene intermediate can be harnessed for a variety of transformations, including:

Cycloadditions: As discussed, reactions with nitriles or alkenes can produce heterocyclic and carbocyclic adducts. nih.gov

Insertion Reactions: The carbene can insert into O-H, N-H, and even C-H bonds, providing a direct method for C-C or C-X bond formation.

Rearrangements: The highly energetic carbene can undergo rearrangements to form other stable or reactive species, further expanding its synthetic utility.

A study on the photochemistry of anthracene-9,10-endoperoxide, a related anthracene derivative, shows that UV excitation leads to the formation of a biradical species on an ultrafast timescale (1.5 ps). rsc.org This highlights the potential for generating highly reactive, electronically excited intermediates from the anthracene core upon light absorption, a principle that also governs the photolysis of this compound to its corresponding carbene.

Development of Photo-responsive Materials and Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. researchgate.net This property makes them attractive for applications in data storage, molecular machines, and smart materials. The anthracene core is an excellent platform for designing such systems due to its robust photochemical behavior, particularly its ability to undergo [4+4] photocycloaddition. researchgate.net

9,10-Diarylanthracenes have been specifically investigated as molecular switches. nih.gov The rotation around the aryl-anthracene bond can be controlled, and the isomers can have distinct properties. The reaction of these systems with singlet oxygen can form endoperoxides, which can then be thermally reverted to the original anthracene derivative, constituting a switching cycle triggered by light and heat. nih.gov

The photochemistry of this compound also lends itself to the development of photo-responsive systems. The irreversible loss of nitrogen gas upon photolysis to form a carbene is a powerful photo-triggering event. This transformation results in a dramatic change in the molecule's structure, electronics, and reactivity. This event can be used to permanently "switch on" a property, such as fluorescence or reactivity, or to initiate a cascade of reactions in a polymer or gel, thereby changing the bulk properties of the material in response to a light signal.

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